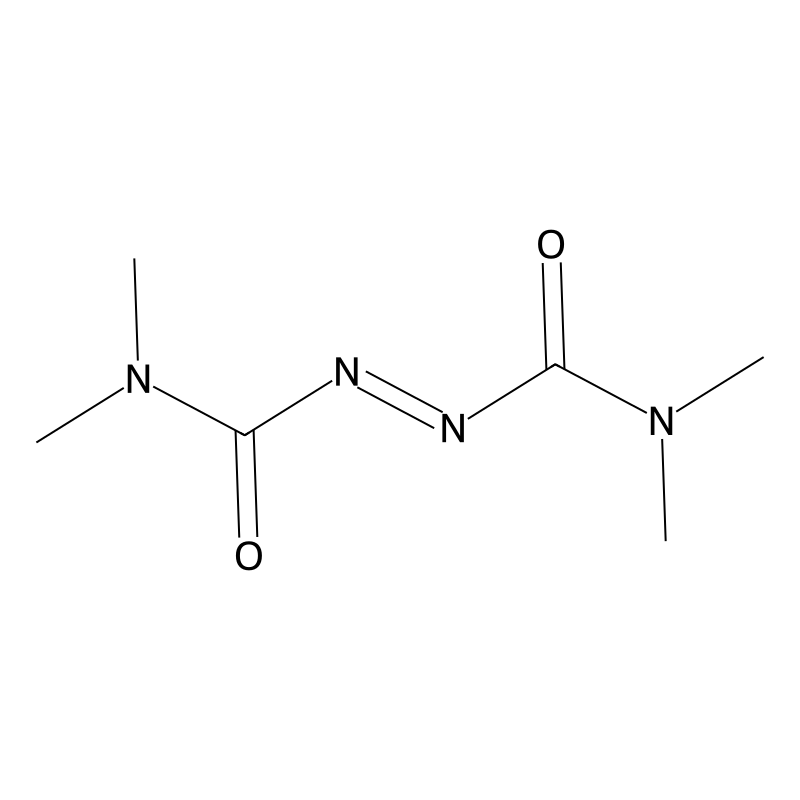

Diamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inducing Endoplasmic Reticulum (ER) Stress

One of the most studied applications of diamide is its ability to induce ER stress in cells. The ER is an organelle responsible for protein folding and modification. Diamide disrupts the formation of disulfide bonds, a crucial step in protein folding, leading to the accumulation of unfolded proteins within the ER. This triggers a cellular stress response known as the unfolded protein response (UPR) []. Researchers use diamide to study the UPR pathway and its role in various diseases like neurodegenerative disorders and cancer [, ].

Studying Glutathione (GSH) Levels

Diamide can also be used to study cellular levels of glutathione (GSH), a major antioxidant molecule in cells. Diamide acts as a thiol-disrupting agent, depleting GSH stores within the cell []. By measuring GSH levels before and after diamide treatment, researchers can assess a cell's capacity to handle oxidative stress. This information is valuable in understanding diseases associated with oxidative damage, such as diabetes and aging [, ].

Diamide, specifically known as diazenedicarboxylic acid bis [N,N′-dimethylamide], is a chemical compound that serves as a hypoxic radiosensitizer. This means it enhances the effectiveness of radiation therapy in hypoxic conditions, where oxygen levels are low. The compound operates through multiple mechanisms, primarily affecting the survival of cells exposed to radiation. At low concentrations, diamide decreases the survival curve shoulder, while at high concentrations, it increases the slope of the survival curve, indicating a more pronounced effect on cell death under radiation exposure .

Diamide safety data depends on the specific molecule. Generally, simple diamides might not be highly toxic. However, some diamide compounds can be irritants or have specific hazards depending on their functional groups [].

Diamide Insecticides

These are considered moderately toxic insecticides with specific safety precautions for handling and application [].

Key Reactions:- Oxidation of Thiols: Converts thiols to disulfides.

- Condensation Reaction: Involves dicarboxylic acids and amines leading to diamide formation.

Diamide exhibits significant biological activity as a radiosensitizer. It selectively enhances the alpha (single-hit) component of the linear quadratic model at low concentrations and increases both alpha and beta (double-hit) components at higher concentrations. This dual action suggests potential for combining diamide with other sensitizers to improve therapeutic outcomes in cancer treatments .

Diamide can be synthesized through several methods:

- Condensation Reaction:

- Involves reacting dicarboxylic acids with amines.

- The reaction typically requires specific conditions to favor the formation of diamide over other byproducts.

- Oxidation Reactions:

Research indicates that diamide interacts with various sensitizers and treatments that modify cellular responses to radiation. For instance, studies suggest that combining diamide with sensitizers like misonidazole can significantly enhance cell-kill rates per rad in low-dose regions of hypoxic survival curves . Additionally, its interactions with hyperthermia and other agents are being explored to maximize therapeutic efficacy.

Diamide shares similarities with other compounds but possesses unique properties that set it apart. Below is a comparison with similar compounds:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| Tetramethylazodicarboxamide | Azodicarboxamide | Used primarily for oxidation reactions |

| Magnesium Diamide | Metal Diamide | Reacts violently with water |

| Oxalic Diamides | Oxalic Acid Derivative | Effective ligands for catalysis |

Diamide's unique role as a hypoxic radiosensitizer distinguishes it from others that may not exhibit similar biological activity or therapeutic applications .

The direct condensation of dicarboxylic acids with amines constitutes the most widely employed strategy for diamide synthesis [1] [2]. This approach offers several advantages including excellent atom economy, straightforward experimental procedures, and the production of water as the sole byproduct [3] [4]. However, traditional methods often require harsh reaction conditions, stoichiometric activating agents, or suffer from limited substrate scope [5].

The fundamental mechanism proceeds through nucleophilic acyl substitution, where the amine attacks the activated carbonyl carbon of the dicarboxylic acid, leading to formation of the amide bond with concurrent elimination of water [5]. The direct conversion presents challenges due to the stability of carboxylate intermediates formed when basic amines interact with carboxylic acids [5].

Heterogeneous Lewis Acid-Catalyzed Synthesis

Heterogeneous Lewis acid catalysts have emerged as powerful tools for diamide synthesis, offering advantages of recyclability, ease of separation, and tolerance to reaction conditions that deactivate homogeneous catalysts [1] [2] [6]. Among the various Lewis acids investigated, niobium pentoxide (Nb₂O₅) has demonstrated exceptional performance as a water- and base-tolerant heterogeneous catalyst [1] [2] [7] [6].

The catalytic mechanism involves coordination of the Lewis acid to the carbonyl oxygen of the dicarboxylic acid, thereby activating the electrophilic carbon center toward nucleophilic attack by the amine [6] [8]. Traditional Lewis acids such as titanium tetrachloride (TiCl₄), silicon tetrachloride (SiCl₄), and aluminum trichloride (AlCl₃) suffer from deactivation in the presence of water and basic amines [1] [2] [6]. This limitation necessitates strictly anhydrous conditions and limits their applicability in diamide synthesis where water is produced as a byproduct [1] [2].

Niobium pentoxide overcomes these limitations through its unique water- and base-tolerant properties [1] [2] [7] [6]. The exposed niobium pentavalent cations (Nb⁵⁺) serve as Lewis acid sites that maintain activity even in the presence of basic molecules [6] [9]. Comparative studies reveal that while aluminum oxide possesses higher Lewis acid site density (0.148 mmol g⁻¹) compared to niobium pentoxide (0.058 mmol g⁻¹), the superior performance of Nb₂O₅ stems from its tolerance to reaction conditions rather than acid site concentration [6].

The optimization of catalyst preparation parameters significantly influences catalytic performance. Calcination temperature studies demonstrate that Nb₂O₅ calcined at 500°C for 3 hours exhibits optimal activity, achieving 95% yield in the model reaction of succinic acid with n-octylamine [1] [2] [6]. This calcination temperature provides the highest surface area (54 m² g⁻¹) while maintaining appropriate Lewis acid site distribution [6].

Table 1: Optimized Reaction Conditions for Heterogeneous Lewis Acid-Catalyzed Diamide Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Niobium Pentoxide (Nb₂O₅) | [1] [2] [6] |

| Catalyst Loading | 50 mg | [1] [2] [6] |

| Calcination Temperature | 500°C | [1] [2] [6] |

| Calcination Time | 3 hours | [1] [2] [6] |

| Reactant Ratio (Acid:Amine) | 1:2 | [1] [2] [6] |

| Solvent | o-xylene | [1] [2] [6] |

| Solvent Volume | 4 mL | [1] [2] [6] |

| Reaction Temperature | 135°C | [1] [2] [6] |

| Stirring Speed | 300 rpm | [1] [2] [6] |

| Reaction Time | 30 hours | [1] [2] [6] |

The reusability of niobium pentoxide catalyst represents a significant advantage for practical applications. Studies demonstrate that the catalyst maintains activity through four reaction cycles with only minimal decrease in performance, showing initial rates of 0.178 mmol g⁻¹ h⁻¹ for the first cycle and 0.166 mmol g⁻¹ h⁻¹ for the fourth cycle [1] [2] [6]. This corresponds to 93.3% activity retention after four cycles [1] [2] [6].

Table 2: Catalyst Performance Comparison for Diamide Synthesis

| Catalyst | Yield (%) | Lewis Acid Sites (mmol/g) | Surface Area (m²/g) | Reference |

|---|---|---|---|---|

| Nb₂O₅ (500°C) | 95 | 0.058 | 54 (at 500°C) | [1] [2] [6] |

| TiO₂ | Lower activity | 0.083 | Not specified | [1] [2] [6] |

| Al₂O₃ | Lower activity | 0.148 | Not specified | [1] [2] [6] |

| SnO₂ | Lower activity | Not specified | Not specified | [1] [2] [6] |

| Cu₂O | Lower activity | Not specified | Not specified | [1] [2] [6] |

Solvent and Stoichiometric Optimization

Solvent selection plays a critical role in diamide synthesis, influencing both reaction kinetics and product yields [10] [11] [12]. The choice of solvent affects substrate solubility, catalyst stability, and heat transfer characteristics during the reaction [12].

For heterogeneous Lewis acid-catalyzed systems, aromatic solvents such as o-xylene have proven optimal, providing excellent thermal stability at elevated reaction temperatures while maintaining catalyst activity [1] [2] [6]. The use of o-xylene at 135°C (reflux conditions) ensures adequate activation energy for the condensation reaction while preventing catalyst deactivation [1] [2] [6].

Dichloromethane has demonstrated effectiveness in homogeneous Lewis acid-catalyzed amide formation, particularly with boronic acid catalysts operating at ambient temperatures [10] [13]. However, environmental concerns regarding halogenated solvents have prompted investigations into alternative reaction media [10].

Water has emerged as an environmentally benign solvent for certain amide synthesis reactions, despite its biphasic nature with many organic substrates [12]. Microwave-assisted synthesis in aqueous media can achieve efficient amide formation with reduced reaction times and improved yields in specific cases [12].

The stoichiometric optimization of reactants significantly impacts both yield and selectivity in diamide synthesis [1] [2] [11]. The standard protocol employs a 1:2 molar ratio of dicarboxylic acid to amine, ensuring complete conversion of the bifunctional acid while minimizing formation of monoacyl intermediates [1] [2] [6]. Excess amine serves multiple functions: driving the equilibrium toward product formation, neutralizing generated hydrogen chloride in activated acid procedures, and providing nucleophilic driving force for the condensation reaction [1] [2].

Temperature optimization studies reveal that reaction rates increase substantially with temperature, but excessive temperatures can lead to catalyst deactivation or unwanted side reactions [11] [14] [12]. For the Nb₂O₅-catalyzed system, 135°C represents the optimal balance between reaction rate and catalyst stability [1] [2] [6].

Table 3: Solvent Effects on Diamide Synthesis

| Solvent | Performance | Temperature Range (°C) | Reference |

|---|---|---|---|

| o-xylene | Optimal for Nb₂O₅ system | 135 (reflux) | [1] [2] [6] |

| Dichloromethane (DCM) | Good for Lewis acid catalysis | 40-84 | [10] [12] |

| Water | Biphasic reaction medium | 75-200 | [12] |

| Ethyl acetate | Moderate yields | 75-200 | [12] |

| Toluene | Lower yields | 110 | [13] |

| Tetrahydrofuran (THF) | No conversion reported | 66 | [13] |

| Dimethylformamide (DMF) | Lower yields | 153 | [10] [13] |

Solid-Phase Synthesis Techniques

Solid-phase synthesis has revolutionized the preparation of complex molecules by enabling step-wise construction on polymer-supported substrates [15] [16] [17]. This methodology offers significant advantages for diamide synthesis, particularly in the context of peptide and protein construction where amide bonds form the backbone structure [16] [17].

The fundamental principle of solid-phase diamide synthesis involves covalent attachment of one reactant to a solid support, followed by successive chemical transformations to introduce the second amide functionality [15] [18]. This approach enables the use of excess reagents to drive reactions to completion while facilitating product purification through simple washing procedures [15] [18].

Solid-phase peptide synthesis (SPPS) represents the most mature application of this technology for diamide construction [16] [17] [18]. The methodology employs protecting group strategies to control the sequence of amide bond formation, ensuring regioselectivity in the coupling reactions [16] [17]. The Fmoc (9-fluorenylmethoxycarbonyl) strategy has become the predominant approach due to its mild deprotection conditions and compatibility with diverse amino acid side chains [16] [17].

The typical SPPS procedure for diamide synthesis begins with attachment of the first amino acid to a resin support through an acid-labile linker [17] [18]. Subsequent deprotection of the amino terminus, followed by coupling with the second amino acid using activating agents such as HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine), generates the desired diamide linkage [17] [18].

The choice of resin support significantly influences the efficiency and outcome of solid-phase diamide synthesis [17] [18]. Rink amide resin is widely employed for C-terminal amide generation, while Wang resin provides carboxylic acid products upon cleavage [17] [18]. The loading capacity, swelling properties, and chemical stability of the resin under reaction conditions represent critical parameters for optimization [17].

Recent advances in solid-phase synthesis have extended beyond traditional peptide applications to include the preparation of non-natural diamides with diverse structural motifs [19] [20]. The use of solid-phase combinatorial chemistry enables rapid generation of diamide libraries for biological screening and structure-activity relationship studies [19].

Solid-state mechanochemical synthesis represents an emerging approach for diamide formation that operates without solvents [21] [20]. This methodology employs mechanical force to promote chemical transformations, offering advantages of reduced environmental impact and unique reactivity patterns [20]. The mechanochemical approach has proven particularly effective for the synthesis of cyclic diamides and sterically hindered substrates [21] [20].

The scalability of solid-phase diamide synthesis from milligram to gram quantities has been demonstrated through process optimization and automated synthesis platforms [17] [20]. The transition from research scale to preparative scale requires careful consideration of reagent stoichiometry, reaction kinetics, and purification protocols [20].

Catalytic Approaches for Asymmetric Diamide Formation

The stereoselective synthesis of chiral diamides represents a critical capability for pharmaceutical and materials applications [22] [23] [24] [25]. Asymmetric catalysis provides the most efficient route to enantiomerically enriched diamides by controlling the stereochemistry during bond formation rather than relying on chiral starting materials [22] [23] [26].

Palladium-catalyzed asymmetric diamination of alkenes constitutes a powerful strategy for constructing vicinal diamines, which serve as precursors to diamide products [22] [27]. This methodology employs chiral palladium complexes with specially designed ligands to achieve high enantioselectivity in the formation of two carbon-nitrogen bonds across an alkene [22] [27].

The mechanism of palladium-catalyzed asymmetric diamination involves coordination of the alkene to the chiral palladium center, followed by intramolecular aminopalladation to generate a palladacycle intermediate [22] [27]. Subsequent reductive elimination delivers the diaminated product with defined stereochemistry [22] [27]. The choice of nitrogen source, typically di-tert-butyldiaziridinone, and the nature of the chiral ligand critically influence both reactivity and selectivity [22] [27].

Chiral binol phosphoramidite ligands have emerged as particularly effective for asymmetric diamination reactions [27]. These ligands provide a well-defined chiral environment around the palladium center through coordination of the phosphorus atom and weak interactions involving the binol framework [27]. Systematic modification of the 3,3'-positions of the binol backbone and the amido substituents enables fine-tuning of the stereochemical outcome [27].

Copper-catalyzed asymmetric amide synthesis represents another significant advance in stereoselective diamide formation [26]. The dual copper catalyst system employs a copper(I) bisphosphine phenoxide complex for radical generation and a chiral copper(II) diamine complex for stereoselective carbon-nitrogen bond formation [26]. This photocatalytic approach operates under mild conditions and demonstrates broad substrate tolerance [26].

The mechanism involves blue light activation of the copper(I) catalyst to generate alkyl radicals from alkyl bromides [26]. Simultaneously, the chiral copper(II) catalyst coordinates to the primary amide substrate and facilitates stereoselective radical coupling to form the carbon-nitrogen bond [26]. The alternating oxidation states of the copper centers enable continuous catalytic turnover [26].

Chiral diamine catalysts have proven effective for asymmetric synthesis in aqueous media, representing a significant advancement toward environmentally sustainable processes [28]. These catalysts demonstrate broad applicability across diverse reaction types while maintaining high enantioselectivity in water [28]. The hydrophobic interactions and hydrogen bonding capabilities of chiral diamines contribute to their effectiveness in aqueous environments [28].

The desymmetrization of meso-diamides provides an alternative approach to chiral diamide synthesis [24]. This strategy employs chiral catalysts to selectively functionalize one of two equivalent reactive sites in a symmetrical substrate [24]. Palladium-catalyzed asymmetric N-allylation using chiral π-allyl complexes has achieved excellent enantioselectivity (85-96% enantiomeric excess) in the desymmetrization of meso-diamide derivatives [24].

The synthetic utility of asymmetric diamide formation extends to the preparation of pharmaceutically relevant compounds and chiral ligands for further catalytic applications [23] [24] [26]. The high enantioselectivity achieved through modern catalytic methods eliminates the need for classical resolution techniques, providing direct access to enantiomerically pure products [23] [24] [26].

Table 4: Representative Asymmetric Diamide Synthesis Methods

| Method | Catalyst System | Enantioselectivity | Substrate Scope | Reference |

|---|---|---|---|---|

| Pd-catalyzed diamination | Chiral binol phosphoramidite-Pd | High | Alkenes | [22] [27] |

| Cu-catalyzed photocatalysis | Dual Cu(I)/Cu(II) system | 53-95% yield, single enantiomer | Primary amides, alkyl bromides | [26] |

| Pd-catalyzed desymmetrization | Chiral π-allyl Pd catalyst | 85-96% ee | meso-Diamide derivatives | [24] |

| Chiral diamine catalysis | Small molecule biomimetic | Excellent yields and er | Aqueous asymmetric additions | [28] |

Spectroscopic techniques form the cornerstone of diamide structural characterization, providing detailed information about molecular conformation, electronic structure, and intermolecular interactions. The combination of Nuclear Magnetic Resonance spectroscopy, infrared spectroscopy, and ultraviolet-visible spectroscopy enables comprehensive structural elucidation and conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as the most powerful and versatile technique for diamide structural characterization, offering unparalleled insights into molecular conformation, dynamics, and hydrogen bonding patterns [2]. The technique exploits the magnetic properties of atomic nuclei to provide detailed information about the electronic environment surrounding specific atoms within the diamide structure.

Proton (¹H) Nuclear Magnetic Resonance Analysis

The ¹H NMR spectroscopy of diamides reveals characteristic chemical shift patterns that are highly sensitive to conformational changes and hydrogen bonding interactions [3] [4]. Amide protons typically resonate in the downfield region between 4.5-8.0 parts per million, with significant solvent-dependent variations reflecting the extent of intermolecular hydrogen bonding [5]. In dimethyl sulfoxide solvent, amide NH protons typically appear between 5.0-8.0 parts per million, while in chloroform they resonate at 4.5-7.5 parts per million [6].

Variable-temperature Nuclear Magnetic Resonance studies provide critical information about conformational dynamics and rotation barriers in diamide systems [3] [7]. These experiments, conducted typically across temperature ranges of 200-313 Kelvin, enable the determination of thermodynamic parameters including enthalpy and entropy changes associated with conformational transitions [3]. The technique has proven particularly valuable for investigating intramolecular hydrogen bonding in simple diamides, where temperature-dependent chemical shift changes reveal equilibrium constants and energy barriers for conformational interconversion.

Carbon-13 (¹³C) Nuclear Magnetic Resonance Characterization

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides essential information about the carbonyl carbon environment in diamides [2]. The amide carbonyl carbons typically resonate between 160-180 parts per million, with chemical shifts highly sensitive to the degree of conjugation and hydrogen bonding [8]. These chemical shifts serve as sensitive probes for electronic structure changes and provide insights into the resonance stabilization characteristic of amide bonds.

Nitrogen-15 (¹⁵N) Nuclear Magnetic Resonance Applications

Nitrogen-15 Nuclear Magnetic Resonance spectroscopy, though less commonly employed due to its lower natural abundance and sensitivity, provides unique insights into the electronic environment of amide nitrogen atoms [9] [10]. Diamide nitrogen atoms typically exhibit chemical shifts in the range of -240 to -280 parts per million, with variations reflecting changes in hybridization, hydrogen bonding, and electronic conjugation [9]. Combined ¹⁵N and ¹⁷O Nuclear Magnetic Resonance studies have emerged as powerful tools for assessing the electrophilicity of amide bonds and understanding ground-state destabilization effects [9] [10].

Conformational Analysis Through Nuclear Magnetic Resonance

Nuclear Magnetic Resonance spectroscopy enables detailed conformational analysis of diamides through the observation of restricted rotation around the carbon-nitrogen bond [4] [11]. At room temperature, Nuclear Magnetic Resonance spectra often reveal separate signals for chemically equivalent groups on nitrogen atoms, reflecting the partial double-bond character of the carbon-nitrogen amide bond [4]. This phenomenon provides direct evidence for resonance stabilization and enables quantitative analysis of rotation barriers.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared spectroscopy provides complementary structural information through the analysis of molecular vibrational modes, offering insights into hydrogen bonding, conformational preferences, and electronic structure [12] [13]. The technique is particularly valuable for diamide characterization due to the distinctive vibrational signatures of amide functional groups.

Amide Band Analysis

The infrared spectrum of diamides is characterized by several distinctive amide bands, each providing specific structural information [14] [15] [16]. The Amide I band, arising from carbonyl stretching vibrations, typically appears between 1670-1640 wavenumbers with strong intensity [14] [17]. This band is highly sensitive to hydrogen bonding and conformational changes, with frequency shifts providing quantitative information about intermolecular interactions.

The Amide II band, corresponding to nitrogen-hydrogen bending vibrations coupled with carbon-nitrogen stretching, appears between 1640-1550 wavenumbers with medium to strong intensity [14] [17]. The Amide III band, involving carbon-nitrogen stretching vibrations, occurs between 1250-1350 wavenumbers with medium intensity [17]. These bands collectively provide a comprehensive fingerprint of amide functional group characteristics.

Hydrogen Bonding Characterization

Nitrogen-hydrogen stretching vibrations in diamides appear between 3550-3060 wavenumbers, with frequency and intensity patterns providing detailed information about hydrogen bonding environments [14] [16]. Free nitrogen-hydrogen groups typically exhibit sharp peaks near 3400 wavenumbers, while hydrogen-bonded groups show broader, red-shifted absorptions between 3200-3300 wavenumbers [18].

Computational Vibrational Analysis

Density Functional Theory calculations have proven essential for accurate assignment of vibrational modes in diamides [19] [20] [21]. These calculations enable the decomposition of complex vibrational spectra into individual molecular components, providing insights into the contributions of specific functional groups to overall spectral patterns [17]. The combination of experimental infrared spectroscopy with theoretical calculations allows for precise determination of force constants, bond lengths, and electronic structure parameters.

Solvent Effects and Environmental Influence

Infrared spectroscopy is particularly sensitive to solvent effects and environmental changes in diamides [12] [13]. Molecular dynamics simulations combined with density functional theory calculations have revealed that solvent-induced frequency shifts reflect changes in local electric fields and hydrogen bonding patterns [12]. These studies demonstrate red-shifts of approximately 30 wavenumbers in the Amide I vibration when transitioning from gas phase to aqueous solution [12].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible spectroscopy provides information about electronic transitions and conjugation effects in diamide systems [22] [23]. Although less commonly employed than Nuclear Magnetic Resonance or infrared spectroscopy, ultraviolet-visible techniques offer unique insights into electronic structure and can serve as sensitive probes for molecular interactions.

Electronic Transition Analysis

Diamides typically exhibit electronic transitions in the ultraviolet region, with n→π* transitions of the carbonyl group appearing around 260-280 nanometers [22] [23]. These transitions are sensitive to the electronic environment of the carbonyl group and provide information about conjugation effects and hydrogen bonding. Additional π→π* transitions may be observed in the 230-250 nanometer region, particularly in aromatic diamides.

Applications in Sensor Development

Recent research has demonstrated the utility of ultraviolet-visible spectroscopy in developing diamide-based anion sensors [22] [23]. Studies of pyridine-containing diamide ligands have shown significant spectral changes upon anion binding, with time-dependent measurements revealing the kinetics of molecular recognition processes [22]. These investigations highlight the potential of diamides as molecular recognition elements and demonstrate the sensitivity of ultraviolet-visible spectroscopy to intermolecular interactions.

Molar Absorptivity and Quantitative Analysis

Ultraviolet-visible spectroscopy enables quantitative analysis of diamide solutions through Beer's law relationships [24]. Typical molar absorptivity values for diamides range from 5,000-11,600 liters per centimeter per mole, depending on the specific chromophore and molecular structure [23]. These measurements provide essential data for concentration determination and kinetic studies.

X-ray Diffraction (XRD) for Crystallographic Analysis

X-ray diffraction represents the definitive technique for determining the three-dimensional atomic arrangement in crystalline diamides [25]. This method provides unambiguous structural information including bond lengths, bond angles, intermolecular interactions, and crystal packing arrangements that cannot be obtained through other analytical techniques.

Powder Diffraction Analysis

Powder X-ray diffraction serves as the primary method for phase identification and structural characterization of polycrystalline diamide materials [26] [27] [28]. Representative studies of chiral diamide derivatives have reported unit cell parameters including a = 12.456(2) Ångströms, b = 12.471(2) Ångströms, c = 12.088(2) Ångströms, with β = 99.003(2)° and unit cell volume V = 1854.48 Ångströms³ [26]. Space group determinations typically reveal P2₁ symmetry for chiral diamides, consistent with their non-centrosymmetric crystal structures [26] [27].

Crystallite Size and Microstructural Analysis

X-ray diffraction enables quantitative determination of crystallite size and microstrain in diamide materials through peak broadening analysis [28] [29]. The Scherrer equation provides crystallite size estimates typically ranging from 20-200 nanometers for nanocrystalline diamide materials [28]. Peak profile analysis using pseudo-Voigt functions allows separation of size and strain contributions to peak broadening, providing insights into crystal defects and lattice distortions.

Single Crystal Structure Determination

Single crystal X-ray diffraction provides the most detailed structural information for diamides, enabling precise determination of atomic coordinates, thermal parameters, and intermolecular interactions [30] [31]. Recent structural studies of pyridyl-substituted diamides have revealed complex hydrogen bonding networks involving both intramolecular and intermolecular interactions [31]. These studies demonstrate the formation of supramolecular tapes through amide hydrogen bonds and water-mediated helical chains that contribute to crystal stability.

Bragg's Law and Diffraction Principles

X-ray diffraction in diamide crystals follows Bragg's law: 2d sinθ = nλ, where d represents interplanar spacing, θ is the diffraction angle, n is the diffraction order, and λ is the X-ray wavelength [32]. The relationship enables calculation of lattice parameters and provides fundamental information about crystal symmetry and atomic arrangements. Modern diffractometers typically scan 2θ angles from 5-80°, collecting comprehensive diffraction data for structure determination [29].

Crystallographic Databases and Phase Identification

X-ray diffraction patterns are compared with reference databases such as the International Centre for Diffraction Data for phase identification and structure validation [32] [28]. The technique enables detection of polymorphic forms, phase transitions, and structural modifications that may occur during synthesis or processing of diamide materials. Quality factors and reliability indices are used to assess the accuracy of indexing and structure refinement procedures.

Computational Modeling of Diamide Conformations

Computational methods have become indispensable tools for understanding diamide structure, dynamics, and properties at the molecular level [33] [34]. These approaches complement experimental techniques by providing detailed insights into electronic structure, conformational preferences, and dynamic behavior that may be difficult to access experimentally.

Density Functional Theory (DFT) Simulations

Density Functional Theory represents the most widely used quantum mechanical method for diamide structural characterization. This approach provides accurate predictions of molecular geometries, vibrational frequencies, and electronic properties while maintaining computational efficiency for systems containing up to approximately 100 atoms.

Functional Selection and Basis Set Considerations

The choice of exchange-correlation functional significantly influences the accuracy of density functional theory calculations for diamides. The B3LYP functional with 6-31G(d,p) or cc-pVDZ basis sets provides good accuracy for geometry optimization and vibrational frequency calculations [20]. For systems where dispersion interactions are important, the M06-2X functional with larger basis sets such as 6-311++G(d,p) offers improved performance.

Vibrational Frequency Calculations

Density Functional Theory enables accurate prediction of vibrational frequencies for diamide molecules, facilitating assignment of experimental infrared spectra [20]. The computational approach involves calculation of the Hessian matrix elements and subsequent diagonalization to obtain normal modes and frequencies. Studies of N-methylacetamide and related diamides have demonstrated excellent agreement between calculated and experimental frequencies when appropriate scaling factors are applied [20].

Electronic Structure Analysis

Density Functional Theory calculations provide detailed insights into electronic structure properties including atomic charges, bond orders, and molecular orbital characteristics [34]. Natural Bond Orbital analysis reveals the extent of resonance stabilization in amide bonds and quantifies the partial double-bond character of carbon-nitrogen bonds [34]. These calculations enable understanding of structure-property relationships and prediction of chemical reactivity.

Solvent Effects and Environment Modeling

Continuum solvation models such as the Polarizable Continuum Model enable investigation of solvent effects on diamide structure and properties [20]. These calculations reveal significant changes in amide vibrational frequencies upon solvation, with red-shifts of 20-30 wavenumbers commonly observed for Amide I bands in aqueous solution [20]. The approach provides essential information for interpreting experimental spectra obtained in different solvents.

Conformational Analysis and Energy Surfaces

Density Functional Theory calculations enable systematic exploration of diamide conformational space through potential energy surface mapping. Studies of amino acid diamides have employed mathematical functions including Fourier series and Gaussian mixtures to represent conformational energy surfaces with root mean square errors typically below 3 kilojoules per mole. These approaches facilitate prediction of preferred conformations and understanding of conformational flexibility.

Molecular Dynamics in Solvent Environments

Molecular dynamics simulations provide crucial insights into diamide behavior in solution, enabling investigation of conformational dynamics, solvation structure, and intermolecular interactions that occur on timescales inaccessible to static quantum mechanical calculations [34].

Force Field Development and Validation

Accurate molecular dynamics simulations of diamides require well-parametrized force fields that reproduce experimental properties [34]. The OPLS-AA force field has demonstrated good performance for diamide systems, accurately reproducing crystal structures and conformational preferences across wide temperature ranges [34]. Force field parameters are typically derived from density functional theory calculations and validated against experimental data including crystal structures and vibrational spectra.

Solvation Structure and Dynamics

Molecular dynamics simulations reveal detailed solvation structures around diamide molecules, providing insights into hydrogen bonding patterns and solvent organization. Studies of dimethylammonium cations in aqueous solution have shown first solvation shells consisting of 2-3 water molecules, with hydrogen bonding lifetimes significantly longer than bulk water-water interactions. Spatial distribution functions enable three-dimensional visualization of preferential solvation sites and solvent organization patterns.

Conformational Sampling and Free Energy Landscapes

Extended molecular dynamics simulations enable comprehensive sampling of diamide conformational space and calculation of conformational free energy landscapes. Metadynamics and other enhanced sampling techniques facilitate exploration of rare conformational transitions and calculation of accurate thermodynamic properties. These studies provide essential information about conformational equilibria and the influence of solvent on molecular structure.

Temperature and Pressure Effects

Molecular dynamics simulations enable investigation of temperature and pressure effects on diamide structure and dynamics [34]. Variable temperature simulations reveal conformational transitions, phase changes, and the influence of thermal motion on hydrogen bonding patterns. These studies complement experimental variable temperature Nuclear Magnetic Resonance investigations and provide atomic-level insights into thermodynamic processes.

Integration with Experimental Data

The combination of molecular dynamics simulations with experimental spectroscopic data enables validation of computational models and refinement of structural interpretations [12]. Time correlation functions calculated from molecular dynamics trajectories can be directly compared with experimental relaxation data, while calculated chemical shifts and vibrational frequencies enable assignment of experimental spectra [12]. This integration provides a comprehensive understanding of diamide structure and dynamics that exceeds the capabilities of either approach alone.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Vapor Density

Density

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant

Other CAS

302-01-2

Wikipedia

Dates

2: Qi S, Lümmen P, Nauen R, Casida JE. Diamide insecticide target site specificity in the Heliothis and Musca ryanodine receptors relative to toxicity. J Agric Food Chem. 2014 May 7;62(18):4077-82. doi: 10.1021/jf501236h. Epub 2014 Apr 24. PubMed PMID: 24745606.

3: Casida JE. Golden age of RyR and GABA-R diamide and isoxazoline insecticides: common genesis, serendipity, surprises, selectivity, and safety. Chem Res Toxicol. 2015 Apr 20;28(4):560-6. doi: 10.1021/tx500520w. Epub 2015 Feb 26. PubMed PMID: 25688713.

4: Knapp K, Górecki M, Frelek J, Luboradzki R, Hollósi M, Majer Z, Vass E. Comprehensive chiroptical study of proline-containing diamide compounds. Chirality. 2014 Apr;26(4):228-42. doi: 10.1002/chir.22305. Epub 2014 Mar 7. PubMed PMID: 24610563.

5: Nakao T, Banba S, Nomura M, Hirase K. Meta-diamide insecticides acting on distinct sites of RDL GABA receptor from those for conventional noncompetitive antagonists. Insect Biochem Mol Biol. 2013 Apr;43(4):366-75. doi: 10.1016/j.ibmb.2013.02.002. Epub 2013 Feb 14. PubMed PMID: 23416568.

6: Zhou W, Fan M, Yin J, Jiang Y, Ma D. CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. J Am Chem Soc. 2015 Sep 23;137(37):11942-5. doi: 10.1021/jacs.5b08411. Epub 2015 Sep 11. PubMed PMID: 26352639.

7: Zhang X, Li Y, Ma J, Zhu H, Wang B, Mao M, Xiong L, Li Y, Li Z. Synthesis and insecticidal evaluation of novel anthranilic diamides containing N-substitued nitrophenylpyrazole. Bioorg Med Chem. 2014 Jan 1;22(1):186-93. doi: 10.1016/j.bmc.2013.11.038. Epub 2013 Nov 27. PubMed PMID: 24326275.

8: Janich C, Wölk C, Erdmann F, Groth T, Brezesinski G, Dobner B, Langner A. Composites of malonic acid diamides and phospholipids--Impact of lipoplex stability on transfection efficiency. J Control Release. 2015 Dec 28;220(Pt A):295-307. doi: 10.1016/j.jconrel.2015.10.045. Epub 2015 Oct 27. PubMed PMID: 26518724.

9: Nojiri M, Uekita K, Ohnuki M, Taoka N, Yasohara Y. Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides. J Appl Microbiol. 2013 Nov;115(5):1127-33. doi: 10.1111/jam.12309. Epub 2013 Aug 13. PubMed PMID: 23879712.

10: Chen K, Liu Q, Ni JP, Zhu HJ, Li YF, Wang Q. Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide. Pest Manag Sci. 2015 Nov;71(11):1503-12. doi: 10.1002/ps.3954. Epub 2015 Jan 6. PubMed PMID: 25472809.

11: Nakajima K, April M, Brewer JT, Daniels T, Forster CJ, Gilmore TA, Jain M, Kanter A, Kwak Y, Li J, McQuire L, Serrano-Wu MH, Streeper R, Szklennik P, Thompson J, Wang B. Discovery of diamide compounds as diacylglycerol acyltransferase 1 (DGAT1) inhibitors. Bioorg Med Chem Lett. 2016 Feb 15;26(4):1245-8. doi: 10.1016/j.bmcl.2016.01.025. Epub 2016 Jan 11. PubMed PMID: 26804232.

12: Yang HT, Lu XW, Xing ML, Sun XQ, Miao CB. Hypervalent iodine reagent mediated diamination of [60]fullerene with sulfamides or phosphoryl diamides. Org Lett. 2014 Nov 21;16(22):5882-5. doi: 10.1021/ol5028305. Epub 2014 Nov 6. PubMed PMID: 25375027.

13: Hugentobler KG, Rebolledo F. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Org Biomol Chem. 2014 Jan 28;12(4):615-23. doi: 10.1039/c3ob42066c. PubMed PMID: 24292844.

14: Harada T, McTernan HL, Pham DT, Lincoln SF, Kee TW. Femtosecond transient absorption spectroscopy of the medicinal agent curcumin in diamide linked γ-cyclodextrin dimers. J Phys Chem B. 2015 Feb 12;119(6):2425-33. doi: 10.1021/jp507272f. Epub 2014 Oct 2. PubMed PMID: 25198794.

15: Stetina M, Behr J, Vogel RF. The transcriptional response of Lactobacillus sanfranciscensis DSM 20451T and its tcyB mutant lacking a functional cystine transporter to diamide stress. Appl Environ Microbiol. 2014 Jul;80(14):4114-25. doi: 10.1128/AEM.00367-14. Epub 2014 May 2. PubMed PMID: 24795368; PubMed Central PMCID: PMC4068661.

16: Ho HY, Cheng ML, Shiao MS, Chiu DT. Characterization of global metabolic responses of glucose-6-phosphate dehydrogenase-deficient hepatoma cells to diamide-induced oxidative stress. Free Radic Biol Med. 2013 Jan;54:71-84. doi: 10.1016/j.freeradbiomed.2012.10.557. Epub 2012 Nov 6. PubMed PMID: 23142419.

17: Li Y, Zhu H, Chen K, Liu R, Khallaf A, Zhang X, Ni J. Synthesis, insecticidal activity, and structure-activity relationship (SAR) of anthranilic diamides analogs containing oxadiazole rings. Org Biomol Chem. 2013 Jun 28;11(24):3979-88. doi: 10.1039/c3ob40345a. PubMed PMID: 23657615.

18: Zhang M, Chen J, Mallik AK, Qiu H, Jiang S, Ihara H. Preparation and chromatographic evaluation of new branch-type diamide-embedded octadecyl stationary phase with enhanced shape selectivity. Anal Chim Acta. 2014 Jun 23;833:48-55. doi: 10.1016/j.aca.2014.05.011. Epub 2014 May 13. PubMed PMID: 24909773.

19: Rajakumar P, Padmanabhan R, Rajesh N. Synthesis, study on anti-arthritic, anti-inflammatory activity and toxicity of some novel bis-oxy cyclophane diamides. Bioorg Med Chem Lett. 2012 Jun 1;22(11):3770-5. doi: 10.1016/j.bmcl.2012.04.010. Epub 2012 Apr 9. PubMed PMID: 22542015.

20: Wallace SJ, Kee TW, Huang DM. Molecular basis of binding and stability of curcumin in diamide-linked γ-cyclodextrin dimers. J Phys Chem B. 2013 Oct 17;117(41):12375-82. doi: 10.1021/jp406125x. Epub 2013 Oct 4. PubMed PMID: 24047420.